molecular formula C9H16O B3232617 3-Ethylcyclohexane-1-carbaldehyde CAS No. 1343342-68-6

3-Ethylcyclohexane-1-carbaldehyde

Cat. No.: B3232617
CAS No.: 1343342-68-6
M. Wt: 140.22 g/mol
InChI Key: QQEDUHVMCXRENM-UHFFFAOYSA-N
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Description

3-Ethylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring an ethyl group at the 3-position and a carbaldehyde functional group at the 1-position. The compound’s molecular formula is inferred as C₉H₁₄O (molecular weight: 138.21 g/mol).

Properties

IUPAC Name

3-ethylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-8-4-3-5-9(6-8)7-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEDUHVMCXRENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292558
Record name Cyclohexanecarboxaldehyde, 3-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343342-68-6
Record name Cyclohexanecarboxaldehyde, 3-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1343342-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxaldehyde, 3-ethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID101292558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylcyclohexane-1-carbaldehyde
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Biological Activity

3-Ethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9_9H16_{16}O and a molecular weight of 140.22 g/mol. This compound is part of the cyclohexane family, which is known for its diverse biological activities influenced by structural and functional group variations. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to its structural characteristics:

  • Lipophilicity : The compound's hydrophobic nature allows it to interact with biological membranes, potentially affecting membrane fluidity and permeability.
  • Reactivity : The aldehyde functional group can form covalent bonds with nucleophiles such as amino acids in proteins, influencing enzyme activity and cellular processes.

Biological Activity and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary studies indicate that cyclohexane derivatives, including this compound, exhibit antimicrobial properties. These compounds can interact with bacterial membranes, disrupting their integrity and leading to cell death.
  • Cellular Interactions : The compound has been shown to influence cellular processes such as adhesion and proliferation. For instance, studies on similar cyclohexane derivatives suggest they may enhance cell attachment to substrates, promoting tissue engineering applications.
  • Potential Therapeutic Applications : Given its structural properties, this compound may serve as a lead compound for developing new therapeutic agents targeting various diseases, including infections caused by resistant bacterial strains.

Data Table: Comparison of Biological Activities

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial; enhances cell adhesionDisrupts bacterial membranes; interacts with proteins
CyclohexanecarboxaldehydeAntimicrobial; anti-inflammatorySimilar mechanisms involving membrane interactions
EthylbenzeneMild antimicrobialAlters membrane fluidity

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various cyclohexane derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with aldehyde groups demonstrated significant inhibition zones compared to controls, suggesting a potential role in combating resistant bacterial strains.

Case Study 2: Cellular Proliferation

In another study focused on tissue engineering, researchers evaluated the effects of this compound on fibroblast proliferation on collagen scaffolds. The findings showed a marked increase in cell proliferation when treated with this compound, indicating its potential use in enhancing scaffold performance for regenerative medicine applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Ethylcyclohexane-1-carbaldehyde and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Notable Properties/Data
This compound C₉H₁₄O 138.21 Aldehyde 3-ethyl, cyclohexane ring Limited data; inferred aldehyde reactivity
3-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde C₁₀H₁₈O₂ 170.25 Aldehyde, hydroxymethyl 3-ethyl, 1-hydroxymethyl Purity ≥95%; higher polarity due to -OH group
(1R,3S)-3-ethyl-3-methylcyclohexane-1-carbaldehyde C₁₀H₁₈O 154.25 Aldehyde 3-ethyl, 3-methyl Stereoisomer; potential steric hindrance
3-Cyclohexene-1-carboxaldehyde C₇H₁₀O 110.16 Aldehyde Cyclohexene ring (unsaturated) UN2498; reactive via conjugated double bond
1-Ethoxycyclohexane-1-carbaldehyde C₉H₁₆O₂ 156.23 Aldehyde, ethoxy 1-ethoxy Predicted CCS: 135.7 Ų (M+H⁺)

Key Comparative Insights

Functional Group Impact :

  • Hydroxymethyl vs. Ethyl : The hydroxymethyl group in 3-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic ethyl group in the target compound .
  • Ethoxy Group : In 1-ethoxycyclohexane-1-carbaldehyde , the ethoxy substituent may stabilize the aldehyde via electron-donating effects, altering its reactivity in nucleophilic additions .

Stereochemical Variations :

  • Stereoisomers like (1R,3S)-3-ethyl-3-methylcyclohexane-1-carbaldehyde and (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde exhibit identical molecular formulas but distinct spatial arrangements. These differences could influence crystallization behavior, optical activity, and interactions in chiral environments .

Ring Saturation :

  • 3-Cyclohexene-1-carboxaldehyde features a conjugated double bond, increasing its reactivity in Diels-Alder or electrophilic addition reactions compared to the saturated cyclohexane ring in the target compound .

Analytical Properties :

  • 1-Ethoxycyclohexane-1-carbaldehyde has predicted collision cross-section (CCS) values for mass spectrometry, aiding in its identification compared to analogs lacking such data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylcyclohexane-1-carbaldehyde
Reactant of Route 2
3-Ethylcyclohexane-1-carbaldehyde

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